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Compound of Interest

Compound Name: 3-Isopropylphenol

Cat. No.: B134271 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Isopropylphenol (CAS No. 618-45-1), a key intermediate in the synthesis of various

pharmaceutical compounds and other fine chemicals. The document details its Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by

detailed experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound. The following sections present the ¹H and ¹³C NMR

data for 3-Isopropylphenol.

¹H NMR Spectroscopic Data
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of

protons, their chemical environment, and their proximity to other protons in the molecule.

Table 1: ¹H NMR Spectroscopic Data for 3-Isopropylphenol
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

7.10 t 7.8 H-5

6.79 d 7.8 H-6

6.72 d 7.8 H-4

6.65 s - H-2

4.85 s (broad) - -OH

2.85 sept 6.9 -CH(CH₃)₂

1.22 d 6.9 -CH(CH₃)₂

Data sourced from publicly available spectral databases. The exact chemical shifts and

coupling constants may vary slightly depending on the solvent and experimental conditions.

¹³C NMR Spectroscopic Data
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of

a molecule.

Table 2: ¹³C NMR Spectroscopic Data for 3-Isopropylphenol
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Chemical Shift (δ) ppm Assignment

155.3 C-1

149.5 C-3

129.5 C-5

118.9 C-6

115.3 C-4

112.9 C-2

34.1 -CH(CH₃)₂

24.1 -CH(CH₃)₂

Data sourced from publicly available spectral databases such as ChemicalBook.[1] The exact

chemical shifts may vary slightly depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for 3-Isopropylphenol
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Wavenumber (cm⁻¹) Intensity Assignment

3350 - 3200 Strong, Broad O-H stretch (phenolic)

3100 - 3000 Medium C-H stretch (aromatic)

2960 - 2870 Strong C-H stretch (aliphatic)

1600, 1580, 1470 Medium to Strong C=C stretch (aromatic ring)

1465, 1385 Medium C-H bend (aliphatic)

1250 - 1180 Strong C-O stretch (phenol)

880 - 750 Strong
C-H out-of-plane bend

(aromatic)

Data interpreted from typical values for substituted phenols and publicly available spectra.

Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the

ions based on their mass-to-charge ratio. It provides information about the molecular weight

and fragmentation pattern of a compound. The NIST WebBook and PubChem provide mass

spectral data for 3-Isopropylphenol.[2][3]

Table 4: Mass Spectrometry Data for 3-Isopropylphenol

m/z Relative Intensity Assignment

136 High [M]⁺ (Molecular Ion)

121 High [M - CH₃]⁺

93 Medium [M - C₃H₇]⁺

77 Medium [C₆H₅]⁺

Fragmentation patterns are predicted based on the principles of mass spectrometry and may

be confirmed by high-resolution mass spectrometry.
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Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy Protocol
4.1.1. Sample Preparation

Weigh approximately 10-20 mg of 3-Isopropylphenol for ¹H NMR or 50-100 mg for ¹³C

NMR.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d,

CDCl₃) in a clean, dry vial.

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean

5 mm NMR tube to remove any particulate matter.

Cap the NMR tube securely.

4.1.2. Instrument Setup and Data Acquisition

Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. A sufficient

number of scans should be performed to achieve a good signal-to-noise ratio.

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum

and enhance sensitivity. A longer acquisition time or a greater number of scans is generally

required compared to ¹H NMR.

4.1.3. Data Processing

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase the resulting spectrum to obtain pure absorption peaks.
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Calibrate the chemical shift scale using the residual solvent peak or an internal standard

(e.g., Tetramethylsilane, TMS, at 0.00 ppm).

Perform baseline correction to ensure accurate integration of the signals.

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different

types of protons.

IR Spectroscopy Protocol
4.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable

solvent (e.g., isopropanol) and allowing it to dry completely.

Place a small drop of liquid 3-Isopropylphenol directly onto the center of the ATR crystal. If

the sample is solid, a small amount of the solid can be placed on the crystal and pressure

applied with the anvil.

4.2.2. Data Acquisition

Record a background spectrum of the empty, clean ATR crystal.

Acquire the sample spectrum. Most modern FT-IR spectrometers will automatically subtract

the background spectrum.

The typical scanning range is 4000 cm⁻¹ to 400 cm⁻¹.

4.2.3. Data Processing

The resulting spectrum of absorbance or transmittance versus wavenumber is displayed.

Identify and label the significant absorption bands and assign them to the corresponding

functional group vibrations.

Mass Spectrometry Protocol (Electron Ionization - EI)
4.3.1. Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS)
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Prepare a dilute solution of 3-Isopropylphenol in a volatile organic solvent (e.g.,

dichloromethane or methanol).

Inject a small volume (typically 1 µL) of the solution into the GC inlet.

The sample is vaporized and carried by an inert gas (e.g., helium) through a

chromatographic column to separate it from any impurities.

4.3.2. Ionization and Analysis

As the 3-Isopropylphenol elutes from the GC column, it enters the ion source of the mass

spectrometer.

In the ion source, the molecules are bombarded with a high-energy electron beam (typically

70 eV), causing ionization and fragmentation.

The resulting positively charged ions (the molecular ion and fragment ions) are accelerated

into the mass analyzer.

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

A detector records the abundance of each ion.

4.3.3. Data Processing

A mass spectrum is generated, which is a plot of relative ion abundance versus m/z.

Identify the molecular ion peak to determine the molecular weight of the compound.

Analyze the fragmentation pattern to gain information about the structure of the molecule.

Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like 3-Isopropylphenol.
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Caption: General workflow for spectroscopic analysis of 3-Isopropylphenol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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